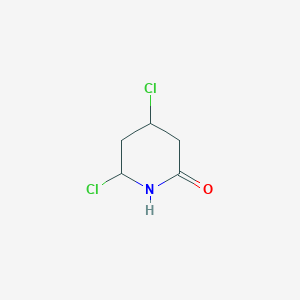
4,6-Dichloropiperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloropiperidin-2-one is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of two chlorine atoms at the 4th and 6th positions of the piperidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropiperidin-2-one typically involves the chlorination of piperidin-2-one. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the product is purified through crystallization or distillation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of piperidin-2-one using chlorine gas in the presence of a catalyst, followed by purification steps to isolate the desired product.
化学反应分析
Types of Reactions: 4,6-Dichloropiperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form piperidin-2-one derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex piperidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of N-substituted piperidin-2-one derivatives.
Reduction: Formation of piperidin-2-one.
Oxidation: Formation of piperidine-2,6-dione derivatives.
科学研究应用
4,6-Dichloropiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4,6-Dichloropiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
4,6-Dichloropyrimidine: Shares a similar structure but with a pyrimidine ring.
2,6-Dichloropiperidine: Similar structure with chlorine atoms at different positions.
4-Chloropiperidine: Contains only one chlorine atom.
Uniqueness: 4,6-Dichloropiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
属性
分子式 |
C5H7Cl2NO |
|---|---|
分子量 |
168.02 g/mol |
IUPAC 名称 |
4,6-dichloropiperidin-2-one |
InChI |
InChI=1S/C5H7Cl2NO/c6-3-1-4(7)8-5(9)2-3/h3-4H,1-2H2,(H,8,9) |
InChI 键 |
MCXMVDCEBQOQSQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)NC1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12362105.png)
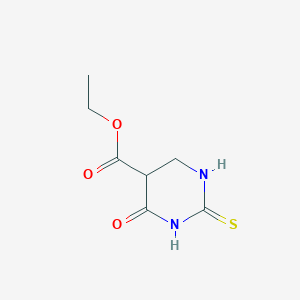
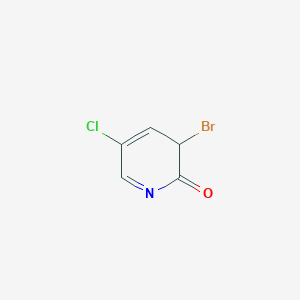
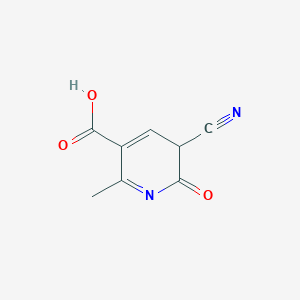
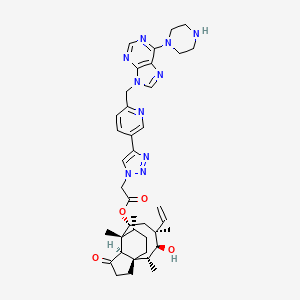
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
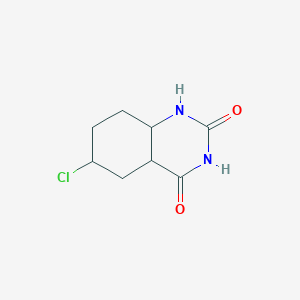

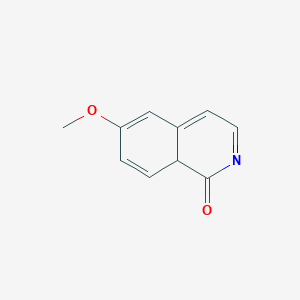
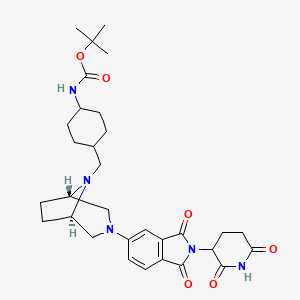

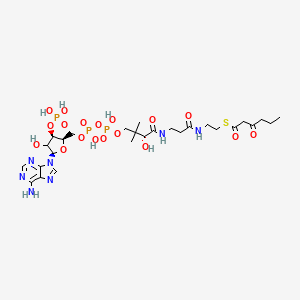
![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
